molecular formula C11H8N4O B114677 1-(2-Pyrrolecarbonyl)benzotriazole CAS No. 144223-32-5

1-(2-Pyrrolecarbonyl)benzotriazole

Cat. No. B114677
CAS RN: 144223-32-5
M. Wt: 212.21 g/mol
InChI Key: JDNIHKCPHBBAHS-UHFFFAOYSA-N
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Description

1-(2-Pyrrolecarbonyl)benzotriazole is a heterocyclic organic compound . It is widely used in scientific research due to its perplexing properties, making it suitable for various applications such as photochemistry, organic synthesis, and corrosion inhibition.


Synthesis Analysis

The synthesis of this compound has been reported in scientific literature. Researchers have employed various methods like the reaction of benzotriazole with 2-pyrrolecarboxylic acid using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent .


Molecular Structure Analysis

The molecular formula of this compound is C11H8N4O . The SMILES string representation is O=C(c1ccc[nH]1)n2nnc3ccccc23 .


Chemical Reactions Analysis

This compound has been used as a reactant for various chemical reactions. These include the preparation of ruthenium (II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex, preparation of acyl azides via reactions with sodium azide, acylation of Grignard and heteroaryllithium reagents, and chemoselective reduction reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 178-182 °C . The molecular weight of the compound is 212.21 .

Scientific Research Applications

Corrosion Inhibition

  • Aluminum Corrosion Inhibition : 1-(2-Pyrrolecarbonyl)benzotriazole (PBTA) has been studied for its effectiveness in inhibiting aluminum corrosion. Quantum chemical calculations and molecular dynamics simulations demonstrated PBTA's strong binding energies on the aluminum surface, suggesting its potential as a corrosion inhibitor for aluminum metals (Kaya et al., 2016).

  • Copper Corrosion Protection : PBTA is also explored for its corrosion inhibition properties on copper, especially in groundwater environments. It has shown to be a better inhibitor for copper compared to other benzotriazole derivatives, with improved efficiency when combined with non-ionic surfactants (Gopi et al., 2009).

  • Mild Steel Corrosion Inhibition : Studies have reported the use of PBTA for corrosion inhibition of mild steel in groundwater. The presence of PBTA, along with other inhibitors, was found to decrease steel corrosion effectively (Gopi et al., 2014).

Chemical Synthesis and Reactions

  • Synthesis of Diverse Compounds : PBTA has been involved in the synthesis of various benzotriazole derivatives. These derivatives have a wide range of applications, including in medicinal chemistry, organic synthesis, and as corrosion inhibitors in various industries (Katritzky et al., 2004).

  • Polymer Film Formation : Research has also delved into the role of PBTA in the formation of Polypyrrole films on copper, enhancing corrosion protection. The addition of PBTA in the preparation solution leads to a homogeneous and strongly adhesive film formation, providing significant protection against corrosion (Lei et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing. It also recommends avoiding ingestion, inhalation, and dust formation .

properties

IUPAC Name

benzotriazol-1-yl(1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11(9-5-3-7-12-9)15-10-6-2-1-4-8(10)13-14-15/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNIHKCPHBBAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397302
Record name 1-(2-Pyrrolecarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144223-32-5
Record name 1H-Benzotriazol-1-yl-1H-pyrrol-2-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144223-32-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyrrolecarbonyl)benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyrrolecarbonyl)benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(2-Pyrrolecarbonyl)benzotriazole (PBTA) interact with mild steel to inhibit corrosion?

A1: PBTA functions as a corrosion inhibitor by adsorbing onto the surface of mild steel. [, ] This adsorption forms a protective layer that hinders the interaction between the metal surface and corrosive agents present in the surrounding environment. [, ] The effectiveness of this adsorption is influenced by the molecular structure of PBTA, which contains both benzotriazole and pyrrole rings, providing multiple sites for interaction with the metal surface. []

Q2: What is the role of computational chemistry in understanding the corrosion inhibition mechanism of PBTA?

A2: Computational studies, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, provide valuable insights into the interaction of PBTA with metal surfaces. [] DFT calculations can predict the electronic properties of PBTA, such as its HOMO and LUMO energies, which are crucial for understanding its adsorption behavior. [] MD simulations can model the dynamic interaction between PBTA molecules and the metal surface, providing information about binding energies and the stability of the adsorbed layer. [] These computational approaches complement experimental findings and aid in the design of more effective corrosion inhibitors.

Q3: Has the combination of PBTA with other compounds shown improved corrosion inhibition compared to PBTA alone?

A3: Yes, research indicates that combining PBTA with other compounds, such as 1-(2-thienylcarbonyl)benzotriazole (TBTA), Zn2+, and phosphonic acid derivatives like 4-phosphonobutyric acid (PBA), leads to enhanced corrosion inhibition efficiency compared to using PBTA alone. [, ] These synergistic effects are attributed to the formation of more stable and compact protective layers on the metal surface due to the combined action of the different inhibitor molecules. [, ]

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